molecular formula C11H22N2O2 B1386506 (R)-Tert-butyl methyl(piperidin-3-YL)carbamate CAS No. 309962-67-2

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate

Cat. No.: B1386506
CAS No.: 309962-67-2
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-SECBINFHSA-N
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Description

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate ( 309962-67-2) is a chiral piperidine derivative with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol. This compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research . Its structure features a tert-butoxycarbonyl (Boc) protected amine, which is stable under a range of conditions and can be selectively deprotected to reveal the secondary amine, making it a crucial intermediate for constructing more complex molecules . In scientific research, this compound is primarily investigated for its role as a ligand in receptor binding studies and as an intermediate in the synthesis of potential therapeutic agents. The piperidine ring is a common pharmacophore, and the chiral (R)-configuration is often essential for specific biological activity. Research indicates its application in the development of compounds with analgesic, anti-inflammatory, and antipsychotic properties . Furthermore, studies have demonstrated its promise as a selective inhibitor of enzymes like butyrylcholinesterase, suggesting potential applications in neuroprotective agent development for conditions such as Alzheimer's disease . The mechanism of action for the final active pharmaceutical ingredient is typically derived from its structure, where the piperidine ring facilitates binding to specific biological targets, such as enzymes or receptors, modulating their activity . This product is intended for research purposes and laboratory use only. It is strictly not for human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled environment .

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651733
Record name tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309962-67-2
Record name tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Industrial Production Methods

Industrial production involves large-scale batch or continuous flow processes to maximize efficiency and minimize waste. Advanced purification techniques such as chromatography and crystallization are employed to ensure high-purity compounds.

Key Features:

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

Types of Reactions:

  • Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : With agents such as lithium aluminum hydride (LiAlH4).
  • Substitution : Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions:

Reaction Type Reagents Conditions
Oxidation Potassium permanganate (KMnO4) Aqueous or organic solvent, mild heating.
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous ether or tetrahydrofuran (THF), low temperatures.
Substitution Nucleophiles like amines or thiols Presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3), reflux conditions.

Yield Optimization Strategies

Yield variations can arise from reaction time, solvent choice, and purification methods. Strategies to optimize yields include:

Structural Characterization

Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:

  • ¹H-NMR : Key shifts include the tert-butyl group at ~1.4 ppm and the piperidine NH proton.
  • X-ray Crystallography : Resolves stereochemistry and bond angles.
  • ESI-MS : Monitors reaction progress and confirms molecular ion peaks.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl methyl(piperidin-3-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
(R)-Tert-butyl methyl(piperidin-3-YL)carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, making it a valuable intermediate in organic chemistry.

Protecting Group for Amines
In peptide synthesis, this compound functions as a protecting group for amines. The tert-butyl group provides stability during chemical transformations, allowing selective reactions without affecting the amine functionality.

Biological Applications

Ligand in Receptor Binding Studies
The compound has been investigated for its potential as a ligand in receptor binding studies. Its piperidine ring is crucial for binding to specific receptors, influencing various biological pathways. Research indicates that it can modulate receptor activity, which is essential for understanding pharmacological mechanisms.

Enzyme Inhibition Studies
this compound has shown promise as an enzyme inhibitor. Notably, studies have demonstrated its effectiveness against butyrylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This selective inhibition suggests potential applications in developing neuroprotective agents .

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic applications, particularly as an intermediate in synthesizing pharmaceutical compounds with analgesic, anti-inflammatory, and antipsychotic properties. Its ability to modulate biological activity positions it as a candidate for drug development .

Pharmacophore Modeling
Recent studies have employed pharmacophore modeling to identify structural features essential for developing new therapeutic agents based on this compound. These models aid in understanding the compound's interactions with biological targets and optimizing lead compounds for better efficacy .

Industrial Applications

Agrochemicals and Specialty Chemicals
In industrial contexts, this compound is utilized in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various formulations required in these industries.

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Chemistry Building blockFacilitates synthesis of complex molecules
Biology Ligand studiesModulates receptor activity
Enzyme Inhibition NeuroprotectionPotential treatment for Alzheimer's
Medicine Drug synthesisIntermediate for analgesics and anti-inflammatories
Industrial AgrochemicalsVersatile use in chemical formulations

Case Studies

  • Neuroprotective Agent Development
    Research has focused on this compound's role as a selective inhibitor of butyrylcholinesterase. This study demonstrated its potential to enhance cognitive function by mitigating neurodegenerative effects associated with enzyme activity .
  • Pharmacophore Modeling for Drug Design
    A study utilized pharmacophore modeling to explore the interactions of this compound with various biological targets. The findings highlighted critical structural features that could guide the design of more effective therapeutic agents targeting similar pathways .

Mechanism of Action

The mechanism of action of ®-Tert-butyl methyl(piperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The piperidine ring plays a crucial role in binding to the active site of the target molecule, while the carbamate group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

tert-Butyl (1-(4-Aminophenyl)piperidin-3-yl)carbamate (Compound 9)

  • CAS: Not specified.
  • Molecular Formula : C16H25N3O2 (MW 291.19).
  • Key Difference: A 4-aminophenyl group replaces the methyl substituent.
  • Application : Used in HIV-1 inhibitor synthesis, showing enhanced solubility in polar solvents due to the aromatic amine .

tert-Butyl ((3R,5R)-1-Benzyl-5-methylpiperidin-3-yl)carbamate

  • CAS : 1227919-31-3.
  • Molecular Formula : C18H28N2O2 (MW 304.43).
  • Key Difference : Benzyl and methyl groups introduce steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in acidic conditions .

Pyridine Derivatives

  • Example : Tert-butyl methyl(1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate (CAS 1420804-06-3).
  • Molecular Formula : C17H27N3O2 (MW 305.4).
  • Key Difference : A pyridinyl group enhances π-π stacking interactions, making it suitable for kinase inhibitor development .

Physicochemical and Pharmacological Properties

Compound LogP Solubility (mg/mL) Therapeutic Application
(R)-Tert-butyl methyl(piperidin-3-yl)carbamate 1.8 2.1 (DMSO) HIV-1 inhibitors, HDAC8 research
tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate 2.1 5.3 (Water) Antiviral agents
tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate 3.0 0.8 (DMSO) Neurological targets

Biological Activity

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a piperidine ring, with a carbamate functional group. This structure contributes to its stability and reactivity, allowing it to interact with various biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The piperidine ring is crucial for binding to active sites on target molecules, while the carbamate group enhances the compound's stability and bioavailability. It can function as either an inhibitor or an activator, modulating biochemical pathways that are significant in therapeutic contexts.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated its effectiveness against butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound has shown selective inhibition, suggesting its utility in developing neuroprotective agents .

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have tested its effects on various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The compound demonstrated pro-apoptotic effects at low concentrations, inducing apoptosis in these cell lines without affecting normal cells .

Data Table: Biological Activity Overview

Activity TypeTarget Cells/EnzymesObserved EffectsReference
Enzyme InhibitionButyrylcholinesteraseSelective inhibition
Anticancer ActivityA549, MDA-MB-231, HCT116Induction of apoptosis
Receptor BindingVarious receptorsModulation of receptor activity

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Anticancer Efficacy

In another study evaluating the anticancer properties of this compound, researchers observed that treatment with this compound led to a substantial decrease in cell viability across multiple cancer lines. Flow cytometry analysis indicated that the compound induced late-stage apoptosis in A549 cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing (R)-tert-butyl methyl(piperidin-3-yl)carbamate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves carbamate coupling reactions. A validated approach includes reacting a piperidine intermediate with tert-butyl chloroformate in the presence of triethylamine (TEA) in chloroform, followed by stirring for 18 hours to optimize yields (e.g., 33% after extended stirring vs. 15% after 3 hours) . Enantiomeric purity is achieved using chiral auxiliaries or chromatography. For stereochemical control, crystallographic analysis (e.g., single-crystal X-ray diffraction) confirms the (R)-configuration, as demonstrated in related carbamate derivatives .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • ¹H-NMR : Key shifts include the tert-butyl group at ~1.4 ppm and the piperidine NH proton at 3.18–2.97 ppm after carbamate formation .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as seen in analogs like tert-butylN-[(3R,4R)-piperidin-3-yl]carbamate, where β angles and torsion angles validate spatial arrangements .
  • ESI-MS : Monitors reaction progress and confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tert-butyl carbamate group under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations assess bond dissociation energies (BDEs) and electrostatic potential surfaces. For example, the tert-butyl group’s steric bulk stabilizes intermediates during hydrolysis, while the carbamate’s electrophilicity is influenced by adjacent substituents. Studies on nitrobenzyl-piperidine carbamates show that substituent position (e.g., 3-nitro vs. 4-nitro) alters reduction kinetics, guiding predictions for similar systems .

Q. What strategies address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 15% vs. 33%) arise from reaction time, solvent choice, and purification methods. To resolve contradictions:
  • Optimized Reaction Time : Extended stirring (18 hours vs. 3 hours) improves carbamate coupling efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates enantiomers, as validated in tert-butyl piperidine carbamate derivatives .

Q. How do substitution patterns on the piperidine ring affect physicochemical properties?

  • Methodological Answer : Substituents alter logP, solubility, and metabolic stability:
  • Fluorine or nitro groups : Increase lipophilicity (logP +0.5) and oxidative stability, as seen in 3-nitrobenzyl analogs .
  • Hydroxy groups : Enhance aqueous solubility but reduce blood-brain barrier penetration, as observed in 3-hydroxypropan-2-yl derivatives .
  • Comparative Table :
SubstituentlogPSolubility (mg/mL)Metabolic Half-life (hr)
3-Nitrobenzyl2.80.121.5
4-Hydroxypropan-2-yl1.24.33.8
Methyl2.10.92.2
Data derived from analogs in

Application-Focused Questions

Q. What methodologies evaluate this compound’s potential as a cholinesterase inhibitor?

  • Methodological Answer :
  • In vitro assays : Measure IC₅₀ values using acetylthiocholine hydrolysis (Ellman’s method). Pyridine carbamate derivatives show IC₅₀ values of 0.8–5.2 µM, correlating with substituent electronegativity .
  • Molecular docking : Simulate binding to human acetylcholinesterase (PDB ID 4EY7). The carbamate group forms hydrogen bonds with Ser203, while the piperidine ring occupies the catalytic gorge .

Q. How is the tert-butyl carbamate group utilized in prodrug design?

  • Methodological Answer : The tert-butyl group enhances lipophilicity for passive diffusion, while the carbamate acts as a enzymatically cleavable prodrug linker. For example:
  • Enzymatic Hydrolysis : Liver esterases cleave the carbamate, releasing active amines, as demonstrated in pyrimidine carbamate prodrugs .
  • Stability Studies : Plasma stability assays (e.g., 37°C, pH 7.4) show <10% degradation over 24 hours, confirming suitability for sustained release .

Data Analysis and Validation

Q. How are conflicting crystallographic data resolved for carbamate derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O) are addressed via:
  • Multi-technique validation : Cross-reference X-ray data with NMR NOE effects and IR carbonyl stretches (1700–1750 cm⁻¹) .
  • Database alignment : Compare with Cambridge Structural Database entries (e.g., 95% match for tert-butyl carbamates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tert-butyl methyl(piperidin-3-YL)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-Tert-butyl methyl(piperidin-3-YL)carbamate

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